Muscular dystrophies are a group of genetic disorders characterized by progressive muscle weakness and degeneration. Among these, Laminin-α2 deficient congenital muscular dystrophy (MDC1A) is a particularly severe form, leading to early-onset muscle degeneration, impaired regeneration, and often resulting in early childhood mortality. Current therapeutic strategies are limited, and there is a pressing need for effective treatments. Omigapil maleate has emerged as a potential therapeutic agent due to its anti-apoptotic properties and has shown promise in preclinical studies12.
Omigapil has been tested in the dyW/dyW mouse model, which is a representation of human MDC1A. The administration of omigapil in these mice resulted in reduced apoptosis in muscle tissues, preservation of muscle histology, decreased body weight loss, mitigation of skeletal deformation, and improved locomotion. Notably, the survival time of the treated mice increased significantly compared to those treated with a vehicle. These findings suggest that omigapil has a substantial therapeutic potential for treating MDC1A12.
The studies also explored the effects of combining omigapil with other therapeutic strategies, such as the co-administration of mini-agrin, a miniaturized form of the extracellular matrix molecule agrin. This combination had additive beneficial effects, indicating that omigapil could be part of a multi-faceted approach to treating muscular dystrophies1.
Omigapil is in the late phase of clinical development for human use. Its safety has been established in large clinical trials, which is a critical step towards its potential approval for treating MDC1A. The preclinical success of omigapil in animal models provides a strong rationale for its clinical testing and offers hope for a new treatment option for patients suffering from this debilitating condition12.
Omigapil maleate is classified as an anti-apoptotic agent that inhibits programmed cell death through the modulation of specific biochemical pathways. It acts predominantly on the glyceraldehyde 3-phosphate dehydrogenase and SIAH1-mediated apoptosis pathway, making it a subject of interest in both pharmacological and biochemical research.
The synthesis of omigapil maleate involves several chemical reactions to construct its complex molecular framework. The key steps in the synthesis include:
The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to these fundamental steps .
The molecular formula of omigapil maleate is with a molecular weight of approximately 393.42 g/mol. The structure features:
The three-dimensional conformation of omigapil maleate allows it to effectively interact with biological targets, particularly within neuronal cells .
Omigapil maleate participates in several significant chemical reactions:
These reactions highlight omigapil's versatility as both a therapeutic agent and a chemical probe in research .
The primary mechanism of action of omigapil maleate involves:
This mechanism underscores its potential utility in treating conditions characterized by excessive apoptosis and neurodegeneration .
Omigapil maleate possesses several noteworthy physical and chemical properties:
These properties are critical for both laboratory research and clinical applications .
Omigapil maleate has been explored for various scientific applications:
These applications highlight omigapil's potential impact across multiple fields within biomedical research .
Omigapil maleate is a small-molecule compound with the systematic name N-(dibenzo[b,f]oxepin-10-ylmethyl)-N-methyl-N-prop-2-yn-1-amine maleate. Its molecular formula is C₂₃H₂₁NO₅, representing the monomaleate salt of the free base omigapil (C₁₉H₁₇NO) [1] [8]. The structure comprises:
Stereochemically, omigapil maleate is achiral due to the absence of stereocenters and a symmetrical plane in the dibenzoxepin system. The maleate ion introduces a single E-configured alkene but no chiral elements [8]. The JSmol interactive model (PubChem CID 9821821) confirms planarity of the dibenzoxepin core and free rotation of the propargyl side chain [1] [2].
Table 1: Key Structural Features of Omigapil Maleate
Component | Chemical Description | Significance |
---|---|---|
Dibenzoxepin ring | Tricyclic system with oxygen-bridged diaryl scaffold | Enhances blood-brain barrier penetration |
Prop-2-ynylamine | −CH₂−N(CH₃)−C≡CH group | Enables click chemistry derivatization [3] [5] |
Maleate ion | −OOC−CH=CH−COO⁻ | Improves solubility and crystallinity |
Solubility: Omigapil maleate is highly soluble in dimethyl sulfoxide (DMSO) (50 mg/mL, 127.74 mM), facilitating in vitro studies. Its solubility in aqueous buffers is pH-dependent due to the tertiary amine (pKa ~8.5–9.0, estimated) and dicarboxylic acid maleate (pKa₁ ~1.9, pKa₂ ~6.1) [3] [5]. The salt form enhances water solubility relative to the free base.
Stability: The compound requires storage at 4°C in sealed, moisture-free containers to prevent degradation. Accelerated stability studies indicate decomposition under acidic/basic conditions and oxidation at the alkyne group. Photostability data suggest sensitivity to UV light [3] [8].
Polymorphism: No polymorphic forms have been reported. Crystallinity is maintained via ionic bonding between the protonated amine and maleate carboxylates, supported by hydrogen bonding networks [8].
Table 2: Physicochemical Profile
Property | Value/Characteristic | Methodology |
---|---|---|
Molecular weight | 391.42 g/mol | Calculated |
Melting point | Not reported | — |
Log P (partition coeff.) | Estimated 2.5–3.5 (free base) | Computational modeling |
pKa (amine) | ~8.5–9.0 | Potentiometric titration |
Aqueous solubility | Low (salt form improves it) | Shake-flask method |
The original synthesis of omigapil was developed by Ciba-Geigy (later Novartis) [2]. While detailed industrial protocols are proprietary, key steps include:
Optimization strategies focus on:
The terminal alkyne group (−C≡CH) enables further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating probe development for mechanism studies [3] [5].
Omigapil is structurally related to the monoamine oxidase inhibitor selegiline (L-deprenyl) but lacks MAO-A/MAO-B inhibitory activity due to key modifications [2]:
Table 3: Omigapil vs. Selegiline Structural and Functional Comparison
Feature | Omigapil Maleate | Selegiline |
---|---|---|
Core structure | Dibenzoxepin ring | Phenylisopropylamine |
Metabolizable group | Stable prop-2-ynylamine | Benzyl group → methamphetamine metabolites |
MAO-B inhibition | None (IC₅₀ >100 μM) | Potent (IC₅₀ ~10⁻⁹ M) |
GAPDH affinity | Binds GAPDH at picomolar range | No direct binding |
Neuroprotective potency | 100× > selegiline in MPTP models [2] | Baseline |
Mechanistic divergence arises from omigapil’s tricyclic system, which prevents metabolic conversion to amphetamines while enabling high-affinity binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This binding inhibits GAPDH nitrosylation and blocks its nuclear translocation, suppressing pro-apoptotic pathways [2] [3].
Omigapil’s bell-shaped dose-response curve (peak efficacy at 10⁻⁹ M in vitro) further distinguishes it from selegiline’s linear pharmacokinetic-pharmacodynamic relationship [2] [4]. This property necessitates precise dosing in therapeutic applications, as higher concentrations lose efficacy due to potential off-target effects.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4